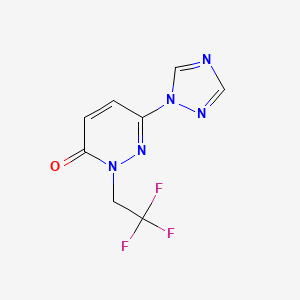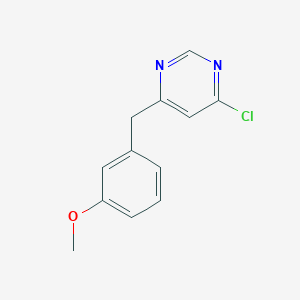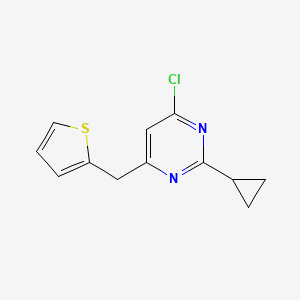
4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2S. It is offered by various chemical suppliers .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The molecular structure of this compound would include this thiophene ring, a pyrimidine ring, and a cyclopropyl group.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Properties and Electronic Applications
Thiophene and pyrimidine derivatives have been explored for their potential in nonlinear optical (NLO) applications due to their promising electronic properties. The study by Hussain et al. (2020) on thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and others, highlighted their considerable NLO character, recommending them for optoelectronic high-tech applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to investigate their structural parameters, electronic properties, and NLO responses, demonstrating the significant potential of thiopyrimidine derivatives in the field of nonlinear optics and possibly in the development of new optoelectronic materials (Hussain et al., 2020).
Charge Transfer Materials
The electronic and photophysical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives have been modeled for efficient charge transfer, showcasing their potential as materials with enhanced electron transfer properties. This research suggests that these derivatives might compare favorably with commonly used materials such as pentacene and tris(8-hydroxyquinolinato)aluminum, indicating their applicability in electronic devices and possibly organic photovoltaics (Irfan, 2014).
Antimicrobial and Anti-inflammatory Agents
The exploration of thienopyrimidine derivatives for their antimicrobial and anti-inflammatory activities has been a significant area of research. Studies have synthesized and tested various thieno[2,3-d]pyrimidine heterocyclic compounds, revealing remarkable activity against fungi, bacteria, and inflammation. These findings suggest the potential of these compounds in developing new antimicrobial and anti-inflammatory drugs, highlighting the importance of structural modification in enhancing biological activity (Tolba et al., 2018).
Drug Synthesis Intermediates
Pyrimidine derivatives, including those structurally related to the compound of interest, serve as critical intermediates in synthesizing small molecule anticancer drugs. The development of rapid synthesis methods for these intermediates, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, underlines their role in the pharmaceutical industry, providing a pathway to more efficient drug production processes (Kou & Yang, 2022).
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFOMSFWYBWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




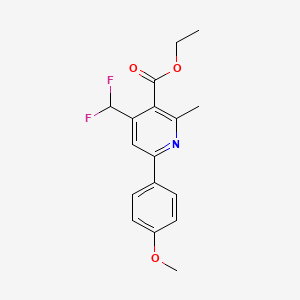


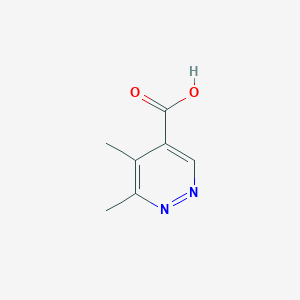
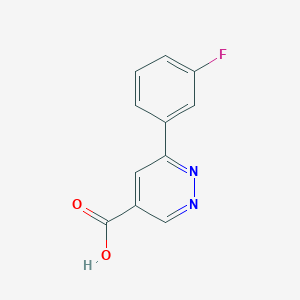
![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)
![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)
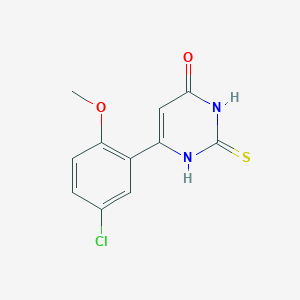
![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)
![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)
![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)
